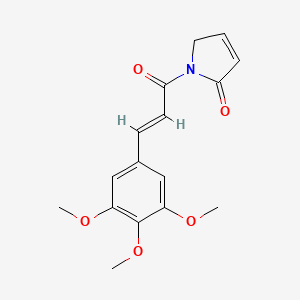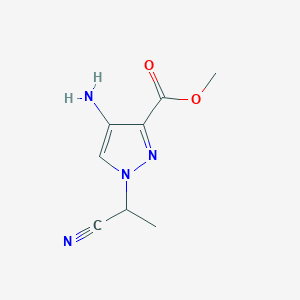
3-(Heptafluoropropyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Heptafluoropropyl)-1H-pyrazole is a fluorinated heterocyclic compound characterized by the presence of a pyrazole ring substituted with a heptafluoropropyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptafluoropropyl)-1H-pyrazole typically involves the reaction of heptafluoropropyl iodide with a pyrazole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Heptafluoropropyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Heptafluoropropyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its fluorinated nature, which can enhance contrast in imaging techniques.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-(Heptafluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorinated group can enhance the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Another fluorinated compound with similar thermal stability and chemical resistance.
1,2,4-Triazole-containing scaffolds: These compounds share the heterocyclic structure and are used in various pharmaceutical applications.
Uniqueness
3-(Heptafluoropropyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical properties. The heptafluoropropyl group enhances its stability and resistance to degradation, making it more suitable for applications requiring high-performance materials.
Propiedades
Número CAS |
158148-63-1 |
|---|---|
Fórmula molecular |
C6H3F7N2 |
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
5-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazole |
InChI |
InChI=1S/C6H3F7N2/c7-4(8,3-1-2-14-15-3)5(9,10)6(11,12)13/h1-2H,(H,14,15) |
Clave InChI |
ZJNFZKRETOIRSX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)






![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)


![(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate](/img/structure/B13066432.png)

![2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13066442.png)
